
7-Methylnonan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methylnonan-2-ol is an organic compound with the molecular formula C10H22O. It is a secondary alcohol, meaning the hydroxyl group (-OH) is attached to a carbon atom that is connected to two other carbon atoms. This compound is part of the broader class of alcohols, which are characterized by the presence of one or more hydroxyl groups attached to a carbon atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
7-Methylnonan-2-ol can be synthesized through various methods. One common synthetic route involves the reaction of 7-methylheptanal with ethanol. This reaction typically requires a catalyst and specific reaction conditions to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more complex processes, including the use of chemical synthesis or enzymatic methods. These methods are designed to maximize yield and purity while minimizing costs and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
7-Methylnonan-2-ol undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced to form various hydrocarbons.
Substitution: The hydroxyl group can be replaced by other functional groups through substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Acidified potassium dichromate (K2Cr2O7) and potassium permanganate (KMnO4) are commonly used oxidizing agents.
Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alkanes or other hydrocarbons.
Substitution: Halogenated compounds or other derivatives.
Aplicaciones Científicas De Investigación
7-Methylnonan-2-ol has various applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of fragrances, flavors, and other industrial products
Mecanismo De Acción
The mechanism of action of 7-Methylnonan-2-ol involves its interaction with specific molecular targets and pathways. As a secondary alcohol, it can participate in hydrogen bonding and other interactions with biological molecules. These interactions can influence various biochemical pathways and processes .
Comparación Con Compuestos Similares
Similar Compounds
- 8-Methylnonan-2-one
- 9-Methylnonan-2-one
- 10-Methylundecan-2-one
Comparison
7-Methylnonan-2-ol is unique due to its specific structure and properties. Compared to similar compounds, it may exhibit different reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications in research and industry .
Propiedades
Número CAS |
66256-61-9 |
|---|---|
Fórmula molecular |
C10H22O |
Peso molecular |
158.28 g/mol |
Nombre IUPAC |
7-methylnonan-2-ol |
InChI |
InChI=1S/C10H22O/c1-4-9(2)7-5-6-8-10(3)11/h9-11H,4-8H2,1-3H3 |
Clave InChI |
GCOBJHFUTQUABB-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)CCCCC(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




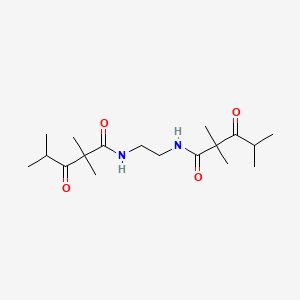
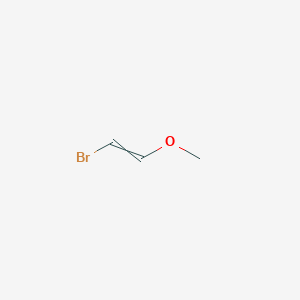

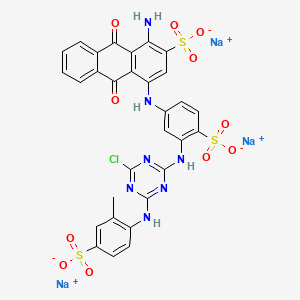
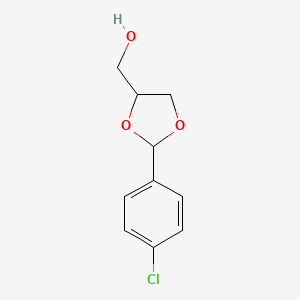
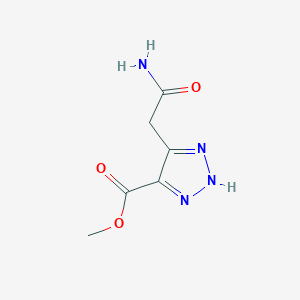
![(3-Methylseleno-2-benzo[b]thienylidene)aniline](/img/structure/B14465656.png)
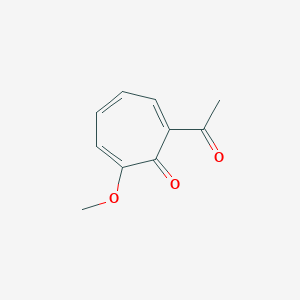
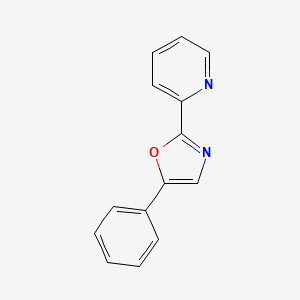

![[(Pentylamino)methylene]-1,1-bisphosphonate](/img/structure/B14465691.png)
![2-[bis(2-hydroxyethyl)amino]ethanol;2-ethylhexyl dihydrogen phosphate](/img/structure/B14465701.png)
